
N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with furan and thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The furan and thiophene rings can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to modify the quinoline core or the substituent groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline core and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Aplicaciones Científicas De Investigación
N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The exact mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE: shares structural similarities with other quinoline derivatives and heterocyclic compounds such as:
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE lies in its combination of furan, thiophene, and quinoline moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H16N2O2S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N2O2S/c1-13-8-9-19(25-13)18-11-16(15-6-2-3-7-17(15)22-18)20(23)21-12-14-5-4-10-24-14/h2-11H,12H2,1H3,(H,21,23) |
Clave InChI |
NKKCXBGEIIUTCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


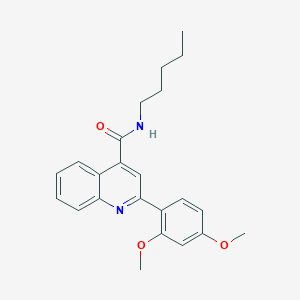
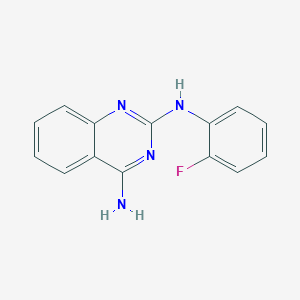
![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
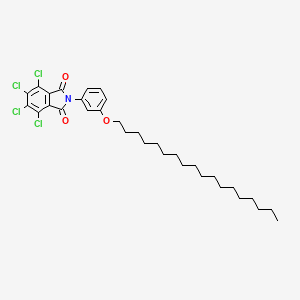
![5-bromo-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14951898.png)
![N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B14951900.png)
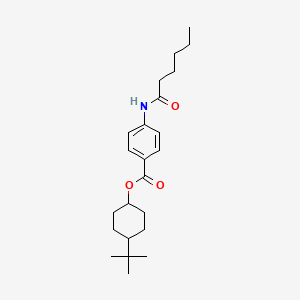
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)
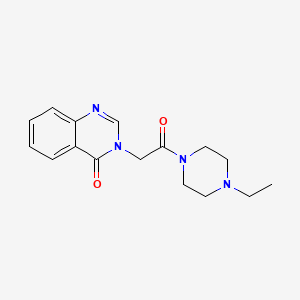
methanone](/img/structure/B14951924.png)
![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)


